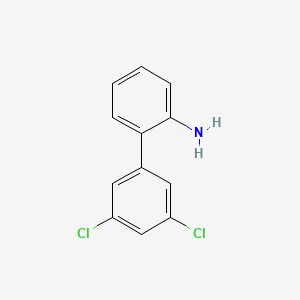

3',5'-Dichloro-biphenyl-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9Cl2N |

|---|---|

Molecular Weight |

238.11 g/mol |

IUPAC Name |

2-(3,5-dichlorophenyl)aniline |

InChI |

InChI=1S/C12H9Cl2N/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-7H,15H2 |

InChI Key |

OYTLRQNDXDWCCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)Cl)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 3 ,5 Dichloro Biphenyl 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

¹H NMR Analysis of Aromatic and Amine Proton Environments

The ¹H NMR spectrum of 3',5'-Dichloro-biphenyl-2-amine is expected to exhibit distinct signals corresponding to the protons on the two phenyl rings and the amine group.

Aromatic Protons: The spectrum would show a complex multiplet pattern in the aromatic region, typically between 6.5 and 7.5 ppm. The protons on the amine-bearing ring (ring A, positions 3, 4, 5, 6) would be influenced by the electron-donating amino group (-NH₂) and the anisotropic effects of the adjacent ring. The protons on the dichlorinated ring (ring B, positions 2', 4', 6') would be affected by the electron-withdrawing chlorine atoms. Specifically, the H4' proton would appear as a triplet, while the H2' and H6' protons would appear as a doublet due to coupling with H4'.

Amine Protons: The two protons of the primary amine group (-NH₂) would typically appear as a single, broad singlet. Its chemical shift can vary over a wide range (e.g., 3.0-5.0 ppm) and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

For comparison, the parent compound 2-aminobiphenyl (B1664054) shows aromatic protons in the range of 6.7-7.4 ppm. nih.govwikipedia.org The introduction of chlorine atoms on the second ring is expected to shift the signals of that ring's protons downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on the analysis of similar structures.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Amine (-NH₂) | 3.0 - 5.0 | broad singlet |

| Aromatic (Ring A) | 6.7 - 7.3 | multiplet |

| Aromatic (H2', H6') | 7.2 - 7.4 | doublet |

| Aromatic (H4') | 7.1 - 7.3 | triplet |

¹³C NMR Chemical Shift Assignments and Substituent Effects

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, twelve distinct signals are expected, corresponding to the twelve carbon atoms of the biphenyl (B1667301) framework.

Substituent Effects: The chemical shifts are governed by the electronic effects of the substituents. The C2 carbon, bonded to the amine group, would be shifted upfield compared to the unsubstituted biphenyl, while the C1 carbon (the point of ring-ring linkage) would also be affected. On the dichlorinated ring, the C3' and C5' carbons directly bonded to chlorine atoms would show significant downfield shifts due to the powerful deshielding effect of the halogens. The C1' carbon, also a point of ring linkage, and the C2', C4', and C6' carbons would also have their chemical shifts influenced by the chlorine atoms.

Reference Data: In the parent 2-aminobiphenyl, the carbon signals appear between approximately 115 and 148 ppm. For 3,5-dichloroaniline, the chlorinated carbons resonate around 135 ppm, while the carbon bearing the amino group is at approximately 148 ppm. nih.govspectrabase.com Combining these observations allows for a reasoned prediction of the ¹³C NMR spectrum for the target molecule.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound This table is predictive and based on the analysis of similar structures.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-NH₂ (C2) | 145 - 148 |

| C-Cl (C3', C5') | 134 - 137 |

| Quaternary (C1, C1') | 128 - 142 |

| Aromatic C-H | 115 - 130 |

Vibrational Spectroscopy (Infrared and Fourier Transform Infrared) for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

The IR spectrum of this compound would be characterized by several key absorption bands:

N-H Stretching: The primary amine group would give rise to two characteristic sharp bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations would appear as a group of bands just above 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would produce several peaks in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring motion of the -NH₂ group typically results in a band near 1600 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) is expected in the 1250-1350 cm⁻¹ range.

C-Cl Stretching: The presence of chlorine atoms is confirmed by strong absorption bands in the fingerprint region, typically between 600 and 800 cm⁻¹, corresponding to C-Cl stretching vibrations.

Data from related structures like 3,3'-dichloro-[1,1'-biphenyl]-4,4'-diamine show characteristic N-H, C=C, and C-Cl vibrations in these expected regions. nist.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways upon ionization.

For this compound (C₁₂H₉Cl₂N), HRMS would confirm its molecular formula.

Molecular Ion Peak: The molecular ion [M]⁺• would be observed at a mass-to-charge ratio (m/z) corresponding to its exact mass. A crucial feature would be the isotopic cluster pattern for the molecular ion, resulting from the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl). This would produce three peaks in a characteristic ratio: [M]⁺•, [M+2]⁺•, and [M+4]⁺•.

Fragmentation Pattern: Electron ionization (EI) would induce fragmentation, providing structural clues. Common fragmentation pathways for polychlorinated biphenyls and aromatic amines include:

Loss of a chlorine radical ([M-Cl]⁺).

Loss of an HCl molecule ([M-HCl]⁺•). nih.gov

Sequential loss of chlorine atoms.

Cleavage of the C-N bond or rearrangements involving the amine group. Aromatic amines often show fragmentation patterns related to the stability of the resulting ions. libretexts.orglibretexts.org

The analysis of the fragmentation of TCE PCB sulfate (B86663) diesters shows that the chlorinated biphenyl moiety can lose HCl or Cl₂. nih.gov

X-ray Crystallography: Unveiling Solid-State Architectures

Crystal Structure Determination and Molecular Conformation of Dichlorobiphenylamine Derivatives

While the crystal structure for this compound itself is not publicly available, the structure of a closely related derivative, 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine , has been determined, offering significant insights. nih.govresearchgate.net

In this derivative, the molecule features the key 3,5-dichlorobiphenyl (B164840) group. The crystallographic analysis reveals several important conformational features:

Dihedral Angle: The two phenyl rings of the biphenyl core are not coplanar. The dihedral angle between the plane of the dichlorinated ring and the plane of the other phenyl ring is 30.79(7)°. This twist is a common feature in biphenyl systems, arising from steric hindrance between the ortho-hydrogens.

Molecular Packing: In the crystal, the molecules are packed together primarily through van der Waals interactions. Despite the presence of two chlorine atoms, significant halogen bonding was not observed in this specific structure, with the shortest Cl⋯Cl contact distance being greater than the sum of the van der Waals radii. nih.gov

The crystal structure of this derivative provides a reliable model for understanding the likely solid-state conformation of this compound, where a similar non-planar arrangement of the biphenyl rings would be expected.

Table 3: Selected Crystallographic Data for 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine Data sourced from Patel, D. G., et al. (2021). nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₄H₁₇Cl₂N |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.5188 (11) |

| b (Å) | 7.7744 (7) |

| c (Å) | 18.0700 (16) |

| β (°) | 110.4472 (18) |

| Volume (ų) | 1911.1 (3) |

| Biphenyl Dihedral Angle (°) | 30.79 (7) |

Analysis of Dihedral Angles and Torsional Barriers within the Biphenyl System

The rotational freedom around the central carbon-carbon single bond in biphenyl systems is a critical determinant of their three-dimensional structure and, consequently, their physical and chemical properties. In substituted biphenyls such as this compound, the interplay of steric and electronic effects governs the preferred dihedral angle (the angle between the planes of the two phenyl rings) and the energy required to overcome rotational barriers.

For instance, semi-empirical calculations on all 209 PCB congeners have shown that the internal barrier of rotation can range from 8.33 to 483 kJ/mol. nih.govdiva-portal.org The primary factor dictating this wide range is the degree of ortho-substitution. nih.govdiva-portal.org In the case of this compound, the presence of an amino group at the 2-position (an ortho position) would be expected to induce a significant torsional angle to minimize steric repulsion with the hydrogen atom at the 2'-position of the adjacent ring.

Further insight can be gained from the crystallographic study of a related compound, 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine. iucr.orgiucr.org In this molecule, the dihedral angle between the two rings of the biphenyl moiety is 30.79 (7)°. iucr.orgiucr.org This value reflects a balance between the steric hindrance of the substituents and the electronic effects that would favor a more planar conformation for extended π-conjugation. While the substitution pattern is different from the target molecule, this finding underscores the non-planar nature of such chlorinated biphenyl systems.

The following table summarizes key dihedral angles found in the crystal structure of 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine, which can serve as a model for understanding the potential conformation of this compound.

| Dihedral Angle | Value (°) |

| Between the two phenyl rings of the biphenyl moiety | 30.79 (7) |

| C1–C6 phenyl ring vs. Amine plane (C1/C13/C19/N1) | 36.81 (8) |

| C7–C12 chlorinated ring vs. Amine plane (C1/C13/C19/N1) | 6.04 (8) |

| C13–C18 phenyl substituent vs. Amine plane (C1/C13/C19/N1) | 38.28 (8) |

| C19–C24 phenyl substituent vs. Amine plane (C1/C13/C19/N1) | 40.22 (8) |

| Data from the crystallographic study of 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine. iucr.orgiucr.org |

The rotational barriers for biphenyls are often discussed in terms of the energy difference between the ground state (twisted) conformation and the planar or perpendicular transition states. biomedres.usbiomedres.us For ortho-substituted biphenyls, the barrier to planarity is significantly high due to van der Waals repulsion between the ortho substituents. A so-called "buttressing effect," where meta-substituents prevent the outward bending of ortho-substituents, can further increase this barrier by 4 to 31 kJ/mol per added chlorine atom. nih.govdiva-portal.org Given the 3',5'-dichloro substitution pattern in the target molecule, this buttressing effect would likely contribute to a higher rotational barrier compared to a non-buttressed ortho-substituted biphenylamine.

Supramolecular Interactions and Crystal Packing Motifs in Halogenated Biphenylamines

In the crystal structure of the related 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine, the molecular packing is primarily governed by van der Waals interactions. iucr.org Despite the presence of two chlorine atoms, significant halogen bonding is not observed in this particular structure, as the shortest Cl···Cl contact distance of 3.74 Å is greater than the sum of the van der Waals radii (3.50 Å). iucr.org This suggests that while halogen bonding is a possibility in chlorinated aromatic compounds, its presence is not guaranteed and depends on the specific steric and electronic environment.

However, the potential for halogen bonding as a structure-directing force in the solid state of related systems is well-documented. researchgate.netmdpi.comresearchgate.net Halogen bonds occur when an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule. youtube.com In the case of this compound, the chlorine atoms could potentially act as halogen bond donors, interacting with the lone pair of the nitrogen atom or the π-system of a neighboring phenyl ring. The presence and strength of such interactions would be highly dependent on the crystal packing adopted.

Furthermore, the amino group in this compound introduces the capacity for hydrogen bonding. The N-H protons can act as hydrogen bond donors, while the nitrogen lone pair can act as an acceptor. These interactions, if present, would likely play a significant role in the supramolecular assembly, potentially forming chains or networks of molecules. The interplay between hydrogen bonding and potential halogen bonding would be a key feature in determining the final crystal structure.

Impact of Halogen Substituents on Solid-State Organization

The nature and position of halogen substituents on a biphenylamine framework have a profound impact on the resulting solid-state organization. The introduction of halogens influences the molecular shape, dipole moment, and the potential for specific intermolecular interactions, thereby guiding the crystal packing arrangement.

The size and electronegativity of the halogen atom are critical factors. As one moves down the halogen group from chlorine to bromine to iodine, the polarizability and the size of the σ-hole increase, generally leading to stronger halogen bonds. mdpi.com This trend can result in different packing motifs for isostructural molecules where only the halogen is varied. rsc.org For instance, in a series of co-crystals of halogenated pyridine (B92270) amides, the structural influence of the halogen atoms increased in the order of Cl < Br < I. mdpi.com

In the context of this compound, the two chlorine atoms significantly alter the electronic distribution of the phenyl ring to which they are attached. This can influence π-π stacking interactions between adjacent aromatic rings. The presence of bulky chlorine atoms also imposes steric constraints that can prevent close packing arrangements that might be observed in the non-halogenated parent amine.

Moreover, the substitution pattern itself is crucial. The meta-positioning of the chlorine atoms in the 3',5'-positions can lead to specific packing arrangements. For example, 1,3-dihalobenzene derivatives are known to sometimes organize into helical arrangements. iucr.org While not directly observed in the diphenylamine (B1679370) derivative discussed earlier, this highlights the potential for complex and non-obvious packing motifs driven by the specific placement of halogen substituents.

The electron-withdrawing nature of the chlorine atoms can also affect the acidity of the N-H protons in the amino group, potentially strengthening their hydrogen bonding capability. This modulation of hydrogen bonding, coupled with the introduction of potential halogen bonding sites and steric effects, demonstrates the multifaceted role of halogen substituents in dictating the solid-state organization of biphenylamines. The final crystal structure is a delicate balance of these competing and cooperating intermolecular forces.

Reactivity and Chemical Transformations of 3 ,5 Dichloro Biphenyl 2 Amine Derivatives

Oxidation Reactions and Formation of Derived Species

While specific oxidation studies on 3',5'-Dichloro-biphenyl-2-amine are not extensively documented, the oxidation of structurally related aminobiphenyls provides insights into its potential reactivity. Aromatic amines are susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. For the analogous compound 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine (B1314423), oxidation can yield corresponding quinones or other oxidized derivatives.

Typical oxidizing agents that could be employed for such transformations include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The oxidation of the amine group could potentially lead to the formation of nitroso, nitro, or azo compounds. Furthermore, under strong oxidizing conditions, degradation of the aromatic rings could occur.

Table 1: Potential Oxidation Reactions of this compound

| Oxidizing Agent | Potential Product(s) |

| Potassium Permanganate (KMnO₄) | Dichlorinated Biphenyl (B1667301) Quinone, Nitro Derivative |

| Chromium Trioxide (CrO₃) | Dichlorinated Biphenyl Quinone |

| Peroxy Acids (e.g., m-CPBA) | Nitroso or Nitro Derivative |

It is important to note that the presence of the electron-withdrawing chlorine atoms may render the aromatic system more resistant to oxidation compared to unsubstituted aminobiphenyls.

Reduction Pathways and Synthesized Amine Derivatives

The reduction of derivatives of this compound, particularly those where the amine functionality has been modified (e.g., to a nitro group in a synthetic precursor), is a key transformation. For instance, the synthesis of chlorinated aminobiphenyls often involves the reduction of a corresponding nitro-biphenyl compound. A common method for this is catalytic hydrogenation using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst. google.com Alternatively, metal-acid systems such as iron (Fe) or zinc (Zn) in the presence of hydrochloric acid (HCl) can be used for the reduction of the nitro group to a primary amine. google.com

For the parent compound, this compound, reduction is less common as the amine is already in a reduced state. However, if the aromatic rings were to be reduced, harsh conditions, such as high-pressure hydrogenation with a rhodium or ruthenium catalyst, would likely be required, leading to the corresponding dichlorinated aminocyclohexylbenzene. The reduction of biphenyl itself can yield cyclohexylbenzene (B7769038) or bicyclohexyl, depending on the catalyst and conditions. rsc.org

Table 2: Potential Reduction Reactions Involving the this compound Scaffold

| Reactant | Reducing Agent/Conditions | Product |

| 3',5'-Dichloro-2-nitro-biphenyl | H₂/Pd/C or Fe/HCl | This compound |

| This compound | High Pressure H₂/Rh or Ru catalyst | Dichlorinated aminocyclohexylbenzene |

Electrophilic and Nucleophilic Aromatic Substitution on the Dichlorobiphenyl Core

The dichlorobiphenyl core of this compound is subject to both electrophilic and nucleophilic aromatic substitution, with the regioselectivity governed by the existing substituents.

Electrophilic Aromatic Substitution: The amine group (-NH₂) is a strong activating group and is ortho-, para-directing. The chlorine atoms are deactivating but are also ortho-, para-directing. In the case of this compound, the first phenyl ring contains the powerful activating -NH₂ group. Therefore, electrophilic attack is expected to occur on this ring, at the positions ortho and para to the amine. The para position (position 5) is sterically accessible. The ortho position (position 3) is also electronically activated. The second phenyl ring, bearing two deactivating chloro groups, is less susceptible to electrophilic attack.

Nucleophilic Aromatic Substitution: Simple aryl halides are generally unreactive towards nucleophiles. nih.gov However, the presence of electron-withdrawing groups can activate the ring for nucleophilic aromatic substitution. While the chlorine atoms on the second ring of this compound are not activated by ortho or para electron-withdrawing groups in the traditional sense for an SNAr mechanism, reactions with very strong nucleophiles or under forcing conditions could potentially lead to substitution. For the related 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine, substitution of the halogens with nucleophiles like sodium methoxide (B1231860) or potassium tert-butoxide is possible under appropriate conditions.

Organometallic Complexation and Ligand Chemistry of the Amine Moiety

The amine group in this compound possesses a lone pair of electrons, making it a potential ligand for coordination with metal ions. The nitrogen atom can act as a Lewis base, donating its electron pair to a metal center to form an organometallic complex. While specific complexes of this compound are not widely reported, the coordination chemistry of similar amine-containing ligands is well-established. For example, ligands incorporating secondary amines and pyrazole (B372694) rings have been shown to form stable complexes with transition metals like nickel(II), where the amine nitrogen coordinates to the metal center. uu.nl

The utility of organometallic chemistry is also evident in the synthesis of derivatives of this scaffold. For example, the Suzuki coupling reaction, which utilizes a palladium catalyst, is a powerful method for forming the biphenyl bond itself. A derivative, 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine, has been synthesized using a water-soluble palladium catalyst, highlighting the application of organometallic reactions to build upon the dichlorobiphenyl amine core. iucr.orgiucr.org

Table 3: Potential Organometallic Chemistry Applications

| Reaction Type | Metal/Catalyst | Application |

| Ligand Coordination | Transition Metals (e.g., Ni, Co, Cu) | Formation of metal complexes with the amine as a ligand. |

| Suzuki Coupling | Palladium Catalyst | Synthesis of the biphenyl core or further derivatization. |

Derivatization Strategies via Schiff Base Formation

The primary amine group of this compound is readily derivatized through condensation with aldehydes or ketones to form Schiff bases (imines). This reaction is a cornerstone of synthetic chemistry for creating new C=N bonds. youtube.com The general procedure involves reacting the amine with a carbonyl compound, often in an alcoholic solvent like ethanol (B145695), sometimes with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the dehydration step. researchgate.net

For instance, the reaction of 1-(3,5-dichloro-2-hydroxyphenyl)ethanone with 4-chloroaniline (B138754) in ethanol with a catalytic amount of sulfuric acid under reflux yields the corresponding Schiff base. nanobioletters.com By analogy, this compound would react with various aldehydes and ketones to produce a diverse library of Schiff base derivatives. These derivatives are not only synthetically useful intermediates but are also investigated for their potential to form metal complexes and for their biological activities. nanobioletters.comnih.gov

Table 4: General Conditions for Schiff Base Formation

| Reactants | Solvent | Catalyst | Conditions | Product |

| This compound + Aldehyde/Ketone | Ethanol | Glacial Acetic Acid (catalytic) | Reflux | Corresponding Schiff Base (Imine) |

The formation of these imines opens up further avenues for chemical transformations, including reduction to secondary amines or participation in cycloaddition reactions.

Theoretical and Computational Investigations on 3 ,5 Dichloro Biphenyl 2 Amine

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. nih.govnumberanalytics.com By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic properties. For 3',5'-Dichloro-biphenyl-2-amine, DFT studies are crucial for understanding how the substitution pattern influences its three-dimensional shape and electronic behavior.

Conformational Analysis and Energy Minima of Biphenylamine Systems

The conformational flexibility of biphenyl (B1667301) systems is a key determinant of their physical and chemical properties. This flexibility is primarily defined by the torsional or dihedral angle between the two phenyl rings. In biphenyl itself, the rings are twisted by approximately 45° in the gas phase to balance the competing effects of π-conjugation (which favors planarity) and steric hindrance between the ortho-hydrogens (which favors a twisted conformation). rsc.org

For this compound, the presence of substituents significantly influences the preferred conformation. The amino group (-NH₂) at the 2-position and the two chlorine atoms at the 3'- and 5'-positions introduce steric and electronic effects. Computational studies on substituted biphenyls show that ortho-substituents, in particular, dramatically increase the dihedral angle, with some ortho-substituted biphenyls adopting a nearly perpendicular (90°) conformation to minimize steric repulsion. rsc.org While the amino group at the 2-position is relatively small, it can form intramolecular hydrogen bonds with the π-system of the adjacent ring or influence the electronic landscape, affecting the rotational barrier.

DFT calculations, often using functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), can map the potential energy surface by systematically rotating the bond between the two phenyl rings. researchgate.netnih.gov This analysis identifies the global energy minimum, corresponding to the most stable conformer, as well as other local minima and the energy barriers separating them. For this compound, the lowest energy conformation would represent a compromise between the steric hindrance involving the -NH₂ group and the electronic stabilization from inter-ring conjugation.

Table 1: Representative Calculated Conformational Data for Substituted Biphenyls Note: This table presents typical data for substituted biphenyls to illustrate the concepts, as specific experimental or calculated values for this compound are not readily available in the cited literature.

| Compound | Substituent Positions | Method/Basis Set | Calculated Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| Biphenyl | Unsubstituted | DFT | ~45 | 0 |

| 2,6-Dimethylbiphenyl | 2,6- | MMFF94 | 90 | 0 |

| 2-Aminobiphenyl (B1664054) | 2- | DFT | ~50-60 | 0 |

| This compound | 2-, 3'-, 5'- | DFT (Predicted) | ~60-80 | 0 |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gaps and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. numberanalytics.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgmuni.cz

A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. muni.cz Conversely, a small gap suggests the molecule is more polarizable and prone to chemical reactions. numberanalytics.comnih.gov DFT calculations are widely used to determine the energies of these orbitals. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the amino-substituted phenyl ring, as the nitrogen lone pair significantly raises the energy of the π-system, making it electron-rich. The LUMO, conversely, would likely have significant contributions from the dichloro-substituted ring, as the electronegative chlorine atoms withdraw electron density. The charge transfer that occurs upon electronic excitation would therefore be from the aminophenyl ring to the dichlorophenyl ring. Studies on similar chlorinated aromatic compounds show that increasing the number of chlorine atoms tends to decrease the HOMO-LUMO gap, suggesting increased susceptibility to reaction. muni.cz

Table 2: Illustrative Frontier Molecular Orbital Energies for Chlorinated Aromatic Systems Note: This table provides example values to demonstrate the principles of FMO analysis. The values for the target compound are predictive.

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Dibenzo-p-dioxin | DFT | -6.5 | 1.5 | 8.0 |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin | DFT | -7.0 | -0.2 | 6.8 |

| 2-(4-chlorophenyl)-imidazole deriv. | B3LYP/6-31G(d,p) | -5.28 | -1.27 | 4.01 malayajournal.org |

| This compound | DFT (Predicted) | ~ -5.5 to -6.0 | ~ -1.0 to -0.5 | ~ 4.5 to 5.5 |

Mechanistic Modeling of Reaction Pathways Involving Biphenylamines

Computational modeling can elucidate the step-by-step mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. For biphenylamines, reactions such as electrophilic aromatic substitution are of significant interest. youtube.com The presence of both an activating amino group and deactivating chlorine atoms on different rings of this compound creates a complex reactivity profile.

Mechanistic modeling using DFT can map the entire reaction coordinate for a proposed transformation. This involves identifying the structures of reactants, transition states, intermediates, and products. By calculating the energies of these species, a detailed energy profile can be constructed, revealing the activation energy for each step. nih.gov This allows for the prediction of reaction feasibility, rates, and regioselectivity. For instance, in an electrophilic attack, calculations would likely confirm that substitution occurs preferentially on the electron-rich, amino-substituted ring, with the ortho- and para- positions to the amine being the most favored sites, steric hindrance permitting.

Prediction of Spectroscopic Parameters for Structural Validation

Theoretical calculations are an invaluable tool for interpreting and validating experimental spectroscopic data. By computing parameters such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions, a direct comparison with experimental spectra can confirm the molecular structure. nih.govscirp.org

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions, when compared to experimental data, can help confirm the substitution pattern and even provide information about the molecule's preferred conformation in solution. rsc.org Similarly, calculating the vibrational frequencies can aid in the assignment of peaks in an experimental IR or Raman spectrum. chemrxiv.org Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to absorption bands in a UV-Vis spectrum, helping to interpret the electronic structure of the molecule. scirp.orgrsc.org

Computational Assessment of Stereoelectronic Effects of Dichloro Substitution

The term "stereoelectronic effects" refers to the influence of a molecule's spatial arrangement of orbitals on its properties and reactivity. In this compound, the chlorine substituents exert powerful stereoelectronic effects.

Electronic Effects: The chlorine atoms are highly electronegative, leading to strong inductive electron withdrawal (-I effect) from the phenyl ring to which they are attached. This makes the dichlorinated ring electron-deficient and less susceptible to electrophilic attack. They also possess lone pairs that can participate in resonance (a +R effect), but for halogens, the inductive effect typically dominates.

Research Applications of 3 ,5 Dichloro Biphenyl 2 Amine Scaffolds in Advanced Chemical Synthesis

Role as Building Blocks for the Construction of Complex Organic Molecules

The 3',5'-dichlorobiphenyl-2-amine framework serves as a crucial starting point for synthesizing more elaborate and functionally complex organic molecules. Its inherent structure allows for further chemical modifications, enabling chemists to build upon its core to achieve target molecules with specific therapeutic or biological activities.

A notable application is in the development of cannabinoid receptor ligands. Research has shown that the 2,6-dihydroxy-biphenyl-aryl methanone (B1245722) scaffold exhibits inverse agonist activity at the cannabinoid receptor 2 (CB2), which is a target for regulating inflammation and immune responses. Current time information in Bangalore, IN. To explore and optimize this activity, a series of analogs based on the (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone structure were synthesized. Current time information in Bangalore, IN. This demonstrates the utility of the 3',5'-dichlorobiphenyl moiety as a foundational element in medicinal chemistry for creating compounds with potential therapeutic value. The synthesis of these complex derivatives underscores the role of the parent amine as an essential intermediate in multi-step synthetic sequences. Current time information in Bangalore, IN.

| Feature | Description |

| Scaffold | (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone |

| Target | Cannabinoid Receptor 2 (CB2) |

| Activity | Inverse Agonist |

| Therapeutic Potential | Anti-inflammatory and Immune Regulation |

Utilization as Precursors for Agrochemical Intermediates

Dichlorinated biphenyl (B1667301) amine derivatives are significant intermediates in the agrochemical industry, particularly for the synthesis of modern fungicides. While direct synthesis of a commercial fungicide from 3',5'-Dichloro-biphenyl-2-amine is not prominently documented, its structural analogs are key precursors to major agricultural products. For instance, the structurally related compound 3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-amine (B1314423) is a vital intermediate for producing Bixafen, a potent fungicide used to control a wide range of fungal diseases in crops. researchgate.netgoogle.com Similarly, other halogenated biphenyl amines are precursors for fungicides like Boscalid and Fluxapyroxad. google.comambeed.com

The 3',5'-dichloro substitution pattern on the biphenyl core is a key feature in this class of compounds, influencing the ultimate biological activity of the final product. Therefore, this compound represents a valuable scaffold for research and development in the agrochemical sector, providing a platform for creating novel pesticide candidates through established synthetic routes like pyrazole (B372694) formation and amidation. ambeed.comnih.gov

Intermediates in Materials Science for Organic Electronic Systems

The unique electronic and structural characteristics of the this compound scaffold make it a compound of interest in materials science, particularly for the development of organic electronic systems.

Design and Synthesis of Helical Arrangements and Conjugated Architectures

The specific placement of chlorine atoms at the meta-positions (3' and 5') of one phenyl ring is known to induce specific conformational preferences. Molecular units containing such 1,3-dihalobenzene motifs have a tendency to organize into helical arrangements. google.com This controlled, non-planar geometry is a desirable feature in the design of advanced materials, as it can influence properties like chiroptical response and mechanical strength. google.com

By incorporating the this compound core into larger molecular structures, such as triphenylamine (B166846) derivatives, chemists can impose these helical design elements. google.comgoogle.com The resulting twisted or helical architectures can disrupt π-conjugation in a controlled manner, leading to unique electronic properties that are sought after for applications in molecular electronics. google.com The dihedral angle between the phenyl rings, influenced by the substitution pattern, is a critical parameter in tuning these properties. nih.gov

Application in Polymer and Dye Synthesis Research

The amine group on the this compound scaffold provides a reactive handle for incorporating this unit into larger polymeric structures or dye molecules. Triphenylamine-based compounds, which can be synthesized from biphenyl amine derivatives, are well-known for their electron-donating ability and are extensively used in organic electronic materials. google.comnih.gov

These applications include:

Polymers: The dichlorinated biphenyl amine can be polymerized or used as a monomer in copolymerization reactions to create polymers with tailored electronic and physical properties for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Dyes: The scaffold is a building block for synthesizing complex dyes for applications such as dye-sensitized solar cells (DSSCs). The electronic properties imparted by the dichlorinated biphenyl unit can influence the light-absorption and charge-transfer characteristics of the dye, which are critical for solar cell efficiency. google.com Aromatic amines are fundamental components in the synthesis of azo dyes and other colorants used in various industries. acs.org

| Research Area | Application of this compound Scaffold |

| Helical Architectures | The 3',5-dichloro substitution pattern promotes the formation of helical structures. google.com |

| Organic Polymers | Serves as a monomer for polymers used in organic electronics. google.com |

| Dye Synthesis | Used as a building block for dyes in applications like dye-sensitized solar cells. google.com |

Scaffold for Ligand Design in Homogeneous and Heterogeneous Catalysis

The this compound structure is a versatile scaffold for the design of specialized ligands used in metal-catalyzed reactions. The amine group provides a primary coordination site for a metal center, while the biphenyl framework can be further functionalized to create bidentate or polydentate ligands with specific steric and electronic properties.

This class of amine-based ligands is particularly relevant for palladium-catalyzed cross-coupling reactions, which are fundamental in synthetic chemistry. For example, amine bis(phenolate) ligands are used to support transition-metal complexes for applications as homogeneous catalysts. nih.gov The electronic nature of the ligand, which is influenced by substituents like the chlorine atoms in this compound, can significantly impact the reactivity and selectivity of the catalyst. These ligands can stabilize the metal center and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov

The development of novel chiral biphenyl-based amine catalysts for asymmetric reactions is an active area of research. researchgate.netrsc.org By designing ligands that can control the stereochemical outcome of a reaction, chemists can synthesize enantiomerically pure compounds, which is crucial in the pharmaceutical industry. The rigid yet tunable structure of the dichlorinated biphenyl amine makes it an attractive platform for developing such sophisticated catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.